molecular formula C28H28N4O4 B8399845 Neurodegenerative Disorder-Targeting Compound 1

Neurodegenerative Disorder-Targeting Compound 1

Cat. No.: B8399845
M. Wt: 484.5 g/mol
InChI Key: VBRYNLHJJUQPDB-XMMISQBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurodegenerative Disorder-Targeting Compound 1 is a complex organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of Neurodegenerative Disorder-Targeting Compound 1 involves several steps. The preparation typically starts with the construction of the pyrrolidine ring, which can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Neurodegenerative Disorder-Targeting Compound 1 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and analgesic properties . In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, a key structural feature, contributes to its biological activity by facilitating binding to enantioselective proteins . This interaction can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, Neurodegenerative Disorder-Targeting Compound 1 stands out due to its unique structural features and biological activities. Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share some structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

(2R)-1-benzyl-N-[3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C28H28N4O4/c33-25-15-14-24(32(25)19-21-11-5-2-6-12-21)27(35)31-23(17-20-9-3-1-4-10-20)26(34)28(36)30-18-22-13-7-8-16-29-22/h1-13,16,23-24H,14-15,17-19H2,(H,30,36)(H,31,35)/t23?,24-/m1/s1

InChI Key

VBRYNLHJJUQPDB-XMMISQBUSA-N

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4

Canonical SMILES

C1CC(=O)N(C1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=N3)CC4=CC=CC=C4

Origin of Product

United States

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